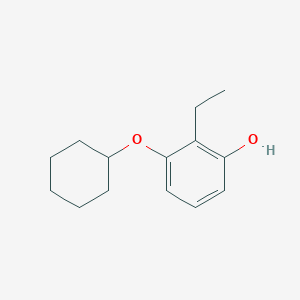
3-Acetyl-5-dimethylaminoethylaminomethyl-7-hydroxycoumarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-5-dimethylaminoethylaminomethyl-7-hydroxycoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, biology, and industry. This particular compound is characterized by its unique structure, which includes an acetyl group, a dimethylaminoethylaminomethyl group, and a hydroxy group attached to the coumarin core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-dimethylaminoethylaminomethyl-7-hydroxycoumarin typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxycoumarin as the core structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate.
Análisis De Reacciones Químicas
Types of Reactions
3-Acetyl-5-dimethylaminoethylaminomethyl-7-hydroxycoumarin undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The dimethylaminoethylaminomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-acetyl-5-dimethylaminoethylaminomethyl-7-ketocoumarin.
Reduction: Formation of 3-hydroxyethyl-5-dimethylaminoethylaminomethyl-7-hydroxycoumarin.
Substitution: Formation of various substituted coumarin derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Acetyl-5-dimethylaminoethylaminomethyl-7-hydroxycoumarin has several scientific research applications:
Chemistry: Used as a fluorescent probe due to its unique photophysical properties.
Biology: Employed in the study of enzyme activities and cellular processes.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of dyes, optical brighteners, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Acetyl-5-dimethylaminoethylaminomethyl-7-hydroxycoumarin involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, oxidative stress, and cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
7-Hydroxycoumarin: Lacks the acetyl and dimethylaminoethylaminomethyl groups.
3-Acetyl-7-hydroxycoumarin: Lacks the dimethylaminoethylaminomethyl group.
5-Dimethylaminoethylaminomethyl-7-hydroxycoumarin: Lacks the acetyl group.
Uniqueness
3-Acetyl-5-dimethylaminoethylaminomethyl-7-hydroxycoumarin is unique due to the presence of both the acetyl and dimethylaminoethylaminomethyl groups, which confer distinct chemical and biological properties. These modifications enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C16H20N2O4 |
|---|---|
Peso molecular |
304.34 g/mol |
Nombre IUPAC |
3-acetyl-5-[[2-(dimethylamino)ethylamino]methyl]-7-hydroxychromen-2-one |
InChI |
InChI=1S/C16H20N2O4/c1-10(19)13-8-14-11(9-17-4-5-18(2)3)6-12(20)7-15(14)22-16(13)21/h6-8,17,20H,4-5,9H2,1-3H3 |
Clave InChI |
KSNIUKILFXDASU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=C(C=C(C=C2OC1=O)O)CNCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




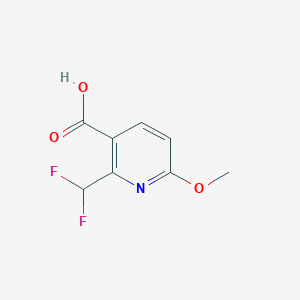



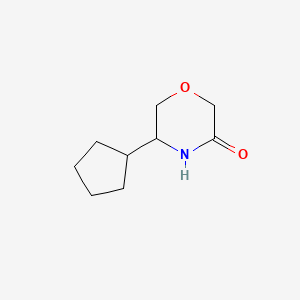

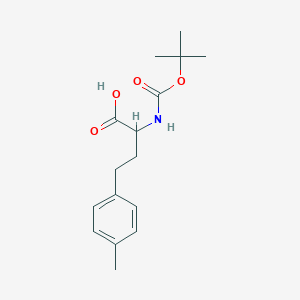
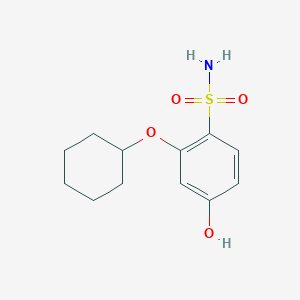
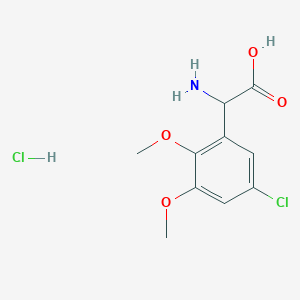
![Tert-butyl-[9-[tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undeca-6,10-dienoxy]-dimethylsilane](/img/structure/B14849996.png)

